6-ヒドロキシヘキサン酸エチル

概要

説明

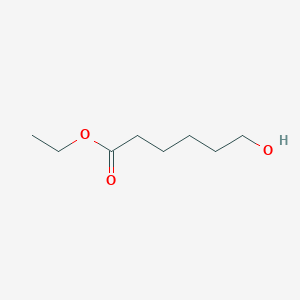

Ethyl 6-hydroxyhexanoate is an organic compound with the molecular formula C8H16O3. It is an ethyl ester of 6-hydroxyhexanoic acid and is known for its applications in various chemical syntheses. This compound is often used as a reagent in organic chemistry due to its unique structural properties .

科学的研究の応用

Ethyl 6-hydroxyhexanoate has several applications in scientific research:

Chemistry: It is used in the synthesis of model phenol carbonate ester prodrugs with fatty acid-like structures.

Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.

作用機序

Target of Action

Ethyl 6-hydroxyhexanoate is an organic compound . It is primarily used in the synthesis of model phenol carbonate ester prodrugs . These prodrugs are designed to target specific enzymes in the body that can metabolize them into active drugs .

Mode of Action

It is known that it can be used in the synthesis of alkyl triflates . Alkyl triflates are versatile intermediates in organic synthesis, often used in palladium-catalyzed coupling reactions .

Biochemical Pathways

Ethyl 6-hydroxyhexanoate is involved in the synthesis of model phenol carbonate ester prodrugs It is known that it can be prepared via the hydrolysis of ε-caprolactone .

Pharmacokinetics

It is known that it has a high gastrointestinal absorption and is bbb permeant . Its LogP value indicates moderate lipophilicity, which could influence its distribution in the body .

Result of Action

The result of Ethyl 6-hydroxyhexanoate’s action is the production of model phenol carbonate ester prodrugs . These prodrugs can be metabolized into active drugs in the body

Action Environment

The action of Ethyl 6-hydroxyhexanoate can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH . Furthermore, its efficacy in the synthesis of other compounds can be influenced by the presence of catalysts and the specific conditions of the reaction .

生化学分析

Biochemical Properties

Ethyl 6-hydroxyhexanoate plays a role in biochemical reactions. It is used as a reagent in the synthesis of cross-reactive carbohydrate determinants (CCDs) as tools for in vitro allergy diagnosis

Molecular Mechanism

It is known to be used in the synthesis of certain compounds

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxyhexanoate can be synthesized through a two-step process involving the hydrolysis of ε-caprolactone. The first step involves the acid-catalyzed transesterification of ε-caprolactone to form ethyl 6-hydroxyhexanoate . The reaction conditions typically include the use of an acid catalyst and mild heating to facilitate the transesterification process.

Industrial Production Methods: In industrial settings, the production of ethyl 6-hydroxyhexanoate follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ε-caprolactone and ethyl alcohol, with the reaction being catalyzed by an acid such as sulfuric acid. The reaction mixture is then subjected to distillation to purify the final product .

化学反応の分析

Types of Reactions: Ethyl 6-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 6-oxohexanoic acid.

Reduction: It can be reduced to form 6-hydroxyhexanol.

Substitution: Ethyl 6-hydroxyhexanoate can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium ethoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: 6-oxohexanoic acid.

Reduction: 6-hydroxyhexanol.

Substitution: Various ethyl-substituted hexanoates.

類似化合物との比較

- Ethyl 6-isocyanatohexanoate

- Methyl 4,4-dimethoxy-3-oxovalerate

- Methyl 6-bromo-2-naphthoate

Comparison: Ethyl 6-hydroxyhexanoate is unique due to its hydroxyl group, which imparts distinct reactivity compared to similar compounds. For instance, ethyl 6-isocyanatohexanoate lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions. Methyl 4,4-dimethoxy-3-oxovalerate and methyl 6-bromo-2-naphthoate have different functional groups, leading to varied chemical behaviors .

生物活性

Ethyl 6-hydroxyhexanoate (CAS No. 5299-60-5) is a compound that has garnered attention in various fields, particularly in biochemistry and polymer chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, enzymatic applications, and potential health implications.

Ethyl 6-hydroxyhexanoate has the molecular formula and a molecular weight of 160.21 g/mol. It is characterized by the following properties:

- Boiling Point : Not available

- Solubility : Very soluble in water (14.0 mg/ml)

- Log P (octanol-water partition coefficient) : 1.09 to 2.33, indicating moderate lipophilicity

- Bioavailability Score : 0.55, suggesting good absorption potential .

Synthesis and Applications

Ethyl 6-hydroxyhexanoate can be synthesized through various methods, including enzymatic processes. One notable study utilized Candida antarctica lipase B for the co-polymerization of ethyl 6-hydroxyhexanoate with trans-2,5-dihydroxy-3-pentenoic acid methyl ester, resulting in new polyester materials with functional groups that can be further modified . This enzymatic approach highlights the compound's utility in producing biocompatible materials.

Enzymatic Reactions

Research indicates that ethyl 6-hydroxyhexanoate can serve as a substrate for various enzymes, particularly lipases. Its structure allows it to participate in transesterification reactions, making it valuable in biocatalysis for polymer synthesis. The compound's hydroxyl group enhances its reactivity and compatibility with different catalytic systems .

Toxicological Studies

In terms of safety, ethyl 6-hydroxyhexanoate has not been classified as harmful by ingestion based on current studies. There is a lack of corroborating evidence from animal or human studies indicating significant toxicity at common exposure levels . This suggests that while it is advisable to handle it with care due to its chemical nature, it does not pose severe health risks under normal conditions.

Case Studies

- Polymer Synthesis : A study demonstrated the successful use of ethyl 6-hydroxyhexanoate in creating new polyesters through enzymatic polymerization. The resulting materials exhibited functional properties suitable for biomedical applications .

- Biocompatibility Assessments : Another case highlighted its potential as a biocompatible compound when used in polymer formulations aimed at drug delivery systems. The incorporation of ethyl 6-hydroxyhexanoate into polymer backbones showed promising results in terms of stability and release profiles .

Summary of Research Findings

特性

IUPAC Name |

ethyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXRUZUPCFVWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606130-29-4 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606130-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60326814 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-60-5 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of ethyl 6-hydroxyhexanoate in material science?

A1: Ethyl 6-hydroxyhexanoate is a valuable building block in synthesizing polyesters. Research shows that it can be copolymerized with novel monomers like trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM) using enzymatic polymerization techniques []. This process yields functional polyesters with molecular weights reaching up to 12,000 g/mol []. These polyesters hold potential for various applications due to their functional groups, allowing for further modifications like grafting [].

Q2: Can ethyl 6-hydroxyhexanoate be used to create fragrant compounds?

A2: Yes, ethyl 6-hydroxyhexanoate serves as a precursor to commercially valuable fragrance compounds. One example is its use in the synthesis of ethyl 6-acetoxyhexanoate, also known as Berryflor []. This compound possesses a pleasant raspberry aroma with hints of jasmine and anise, making it suitable for fragrances and flavorings [].

Q3: Are there any alternative synthetic routes for producing ethyl 6-hydroxyhexanoate?

A3: While commercial sources exist, ethyl 6-hydroxyhexanoate can be synthesized from readily available starting materials. A common method involves the acid-catalyzed transesterification of ε-caprolactone []. This approach offers a cost-effective alternative to direct purchase, particularly for laboratory-scale syntheses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。